Arborcandin E

1,3-β-glucan synthase inhibition Candida albicans antifungal potency

Arborcandin E is a cyclic peptide 1,3-β-glucan synthase inhibitor isolated from the filamentous fungus SANK 17397, which exhibits potent fungicidal activity against Candida and Aspergillus species. It belongs to the arborcandin family, a class of natural products structurally distinct from echinocandins and other known glucan synthase inhibitors.

Molecular Formula C60H107N13O18
Molecular Weight 1298.6 g/mol
Cat. No. B15559871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArborcandin E
Molecular FormulaC60H107N13O18
Molecular Weight1298.6 g/mol
Structural Identifiers
InChIInChI=1S/C60H107N13O18/c1-6-8-10-12-13-14-16-21-25-39(77)27-28-41-54(85)65-34-49(82)64-30-29-48(81)67-40(26-22-18-15-17-20-24-38(76)23-19-11-9-7-2)55(86)70-44(33-47(62)80)57(88)71-43(32-46(61)79)56(87)66-35(3)53(84)69-42(31-45(78)52(63)83)58(89)72-51(37(5)75)60(91)73-50(36(4)74)59(90)68-41/h35-45,50-51,74-78H,6-34H2,1-5H3,(H2,61,79)(H2,62,80)(H2,63,83)(H,64,82)(H,65,85)(H,66,87)(H,67,81)(H,68,90)(H,69,84)(H,70,86)(H,71,88)(H,72,89)(H,73,91)
InChIKeySOVWGDRIJQIPNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Arborcandin E: A Novel 1,3-β-Glucan Synthase Inhibitor for Antifungal Research and Procurement


Arborcandin E is a cyclic peptide 1,3-β-glucan synthase inhibitor isolated from the filamentous fungus SANK 17397, which exhibits potent fungicidal activity against Candida and Aspergillus species [1]. It belongs to the arborcandin family, a class of natural products structurally distinct from echinocandins and other known glucan synthase inhibitors [2]. Arborcandin E serves as a valuable research tool for studying fungal cell wall biosynthesis and as a reference compound for developing novel antifungal agents.

Why Arborcandin E Cannot Be Substituted with Other Echinocandins or Arborcandin Analogs


While arborcandins share a common mechanism of action with echinocandins, the arborcandin family possesses a novel cyclic peptide scaffold containing uncommon amino acid residues, resulting in a unique binding mode to 1,3-β-glucan synthase that is distinct from echinocandins [1]. Even within the arborcandin family, individual members (A, C, E, etc.) exhibit substantially different potencies, with Arborcandin E demonstrating up to 2.5-fold higher potency against C. albicans and up to 4-fold higher potency against A. fumigatus compared to Arborcandin A [2]. Furthermore, the distinct resistance profile conferred by FKS1 mutations to arborcandin C underscores that arborcandins are not functionally interchangeable with echinocandins, necessitating compound-specific procurement for reproducible research [3].

Arborcandin E Quantitative Differentiation: Comparative Potency, Structural Uniqueness, and Resistance Profile


Arborcandin E Exhibits Superior Potency Against Candida albicans Glucan Synthase Compared to Arborcandin A

Arborcandin E demonstrates a 2.5-fold lower IC50 against C. albicans 1,3-β-glucan synthase compared to Arborcandin A, indicating significantly higher enzyme inhibitory potency [1]. This quantitative difference is critical for researchers requiring maximal target engagement at lower compound concentrations.

1,3-β-glucan synthase inhibition Candida albicans antifungal potency

Arborcandin E Displays Enhanced Activity Against Aspergillus fumigatus Glucan Synthase Relative to Arborcandin A

Against A. fumigatus 1,3-β-glucan synthase, Arborcandin E shows an IC50 of 0.012 μg/mL, which is 4.2-fold lower than the IC50 of 0.05 μg/mL observed for Arborcandin A [1]. This enhanced potency against a clinically relevant mold highlights Arborcandin E's potential as a lead compound for anti-Aspergillus research.

Aspergillus fumigatus 1,3-β-glucan synthase antifungal drug discovery

Arborcandins Possess a Unique Cyclic Peptide Scaffold Distinct from Echinocandins, Imparting Differential Target Binding

Arborcandins, including Arborcandin E, are novel cyclic peptides containing uncommon amino acid residues, establishing a structural class distinct from echinocandins and other known glucan synthase inhibitors [1]. This structural divergence is expected to confer a unique binding mode and interaction profile with 1,3-β-glucan synthase, a hypothesis supported by the identification of arborcandin-specific resistance mutations in FKS1 that do not confer cross-resistance to echinocandins [2].

structural biology cyclic peptides enzyme inhibitor design

FKS1 Mutations Confer Selective Resistance to Arborcandins, Not Echinocandins, Validating a Unique Binding Site

Spontaneous Saccharomyces cerevisiae mutants resistant to arborcandin C harbor single amino acid replacements in Fks1p (Asn470Lys or Leu642Ser) that confer selective resistance to arborcandin C without affecting susceptibility to echinocandins [1]. This genetic evidence demonstrates that arborcandins engage 1,3-β-glucan synthase at a site distinct from that of echinocandins, providing a rationale for the differential activity and resistance profiles of this compound class.

antifungal resistance FKS1 target engagement

Arborcandin E Demonstrates Potent Fungicidal Activity Against Candida Species with an MIC Range of 0.5–2 μg/mL

Arborcandin E exhibits a minimum inhibitory concentration (MIC) range of 0.5–2 μg/mL against Candida species, which is up to 16-fold lower than the MIC range of 4–8 μg/mL reported for Arborcandin A [1]. While direct MIC comparisons with clinical echinocandins are limited by differences in assay conditions, the low MIC of Arborcandin E supports its utility as a potent antifungal agent for in vitro studies.

antifungal susceptibility Candida MIC

Optimal Research and Procurement Applications for Arborcandin E Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of Novel Glucan Synthase Inhibitors

Arborcandin E's unique cyclic peptide scaffold, distinct from echinocandins, makes it an ideal reference compound for exploring new chemical space in glucan synthase inhibition. Its 2.5- to 4.2-fold higher potency compared to Arborcandin A (Section 3, Evidence 1-2) provides a sensitive baseline for evaluating modifications aimed at improving potency or altering the resistance profile [1].

Investigating Fungal Cell Wall Biosynthesis and Glucan Synthase Function

The selective resistance conferred by FKS1 mutations to arborcandins, but not to echinocandins (Section 3, Evidence 4), positions Arborcandin E as a powerful probe for dissecting the glucan synthase complex and mapping distinct inhibitor binding sites [1]. Researchers can use Arborcandin E in combination with echinocandins to study target engagement and functional redundancy.

Antifungal Susceptibility Testing and Spectrum-of-Activity Profiling

With a low MIC of 0.5–2 μg/mL against Candida species and potent activity against Aspergillus fumigatus (Section 3, Evidence 5), Arborcandin E is well-suited for in vitro susceptibility testing of clinical and environmental fungal isolates. Its activity profile allows for benchmarking against established antifungals and for identifying species-specific differences in glucan synthase inhibition [1].

Lead Optimization for Next-Generation Antifungal Agents

Given the structural novelty of the arborcandin class and the lack of cross-resistance with echinocandins, Arborcandin E serves as a promising starting point for medicinal chemistry efforts aimed at developing antifungals with improved potency, broader spectrum, or reduced susceptibility to resistance mechanisms. The quantitative potency data and defined resistance mutations provide clear metrics for SAR campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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